molecular formula C12H13Cl2NO2 B1468654 1-(2,4-Dichlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one CAS No. 1498199-25-9

1-(2,4-Dichlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one

Cat. No.: B1468654
CAS No.: 1498199-25-9
M. Wt: 274.14 g/mol
InChI Key: VEHAYWQPVYCSPV-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one is a sophisticated chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates a 2,4-dichlorophenyl moiety and a 3-hydroxypyrrolidine ring, which are privileged scaffolds in the design of biologically active compounds. The 3-hydroxypyrrolidine group is a key structural feature found in many pharmacologically active molecules, serving as a crucial component for target engagement and optimization of drug-like properties . This compound is primarily valued as a versatile synthetic intermediate for the development of novel therapeutic agents. Research indicates that similar structural motifs are being explored in the design of dual-target ligands, particularly for central nervous system (CNS) targets. For instance, substituted pyrrolidine derivatives have been strategically employed in the development of new chemical entities that act as mu-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists, a promising approach for creating analgesics with reduced abuse liability . The dichlorophenyl group is a common feature in various receptor antagonists and enzyme inhibitors, contributing to potent receptor binding and interaction with hydrophobic pockets in enzyme active sites. The compound is provided for research and development purposes only. It is intended for use in laboratory settings by qualified scientists for chemical synthesis, structure-activity relationship (SAR) studies, and the discovery of new biologically active molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, using personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c13-8-1-2-10(11(14)5-8)12(17)7-15-4-3-9(16)6-15/h1-2,5,9,16H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHAYWQPVYCSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Dichlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one, also known by its CAS number 1498199-25-9, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C12H14Cl2N2OC_{12}H_{14}Cl_2N_2O. Its structure features a dichlorophenyl group and a hydroxypyrrolidinyl moiety, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. The presence of the 2,4-dichlorophenyl group enhances this effect. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
1-(2,4-Dichlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-oneE. coli50 µg/mL
1-(2,4-Dichlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-oneS. aureus25 µg/mL

Neuropharmacological Effects

The compound has been studied for its neuropharmacological properties, particularly its effects on neurotransmitter systems. It appears to modulate the release of serotonin and dopamine, which may contribute to its potential as an antidepressant or anxiolytic agent.

Case Study:
In a preclinical model assessing anxiety-like behavior in rodents, administration of 1-(2,4-Dichlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one resulted in a significant reduction in anxiety levels as measured by the elevated plus maze test.

Cytotoxicity

Cytotoxic assays indicate that the compound exhibits selective toxicity against certain cancer cell lines. For instance, it has shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM)
MCF-715
A54920

The biological activity of 1-(2,4-Dichlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways in bacteria and cancer cells.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing mood and behavior.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Heterocyclic Substitutions

a. Triazole Derivatives
  • Examples : 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one (9g) and N-2-alkylated analog (9h) .
  • Key Differences: Triazole rings (aromatic, planar) vs. hydroxypyrrolidine (non-aromatic, hydroxyl group). Triazoles exhibit stronger antifungal activity due to enhanced CYP51 binding via π-π stacking .
  • Activity : Triazole derivatives show superior antifungal potency (MIC values < 1 µg/mL against Candida spp.) compared to pyrrolidine analogs .
b. Imidazole Derivatives
  • Example : (S)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol .
  • Key Differences: Imidazole’s basic nitrogen vs. hydroxypyrrolidine’s hydroxyl group. Imidazole derivatives are optimized for sterol 14α-demethylase (CYP51) inhibition in Trypanosoma cruzi .
  • Synthesis : Asymmetric transfer hydrogenation ensures enantiomeric purity, critical for target specificity .

Pyrrole and Piperazine Derivatives

a. Pyrrole-Based Compounds
  • Example : 1-(2,4-Dichlorophenyl)-2-(6-phenyl-9H-purin-9-yl)ethan-1-one (16) .
  • Key Differences :
    • Purine or pyrrole substituents enable DNA intercalation (anticancer activity) vs. hydroxypyrrolidine’s enzyme-targeting mechanism.
    • Higher molecular weight (e.g., 491.3 g/mol for purine derivatives) reduces solubility compared to the target compound .
b. Piperazine Derivatives
  • Example : 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]phenylcarbamate .
  • Key Differences :
    • Piperazine introduces basicity and bulkiness, improving blood-brain barrier penetration.
    • Dual-targeting (CYP51 and neurotransmitter receptors) observed in such derivatives .

Substituent Effects on the Phenyl Ring

  • Chlorine Position :
    • 2,4-Dichloro substitution (target compound) optimizes antifungal activity vs. 3-chloro or 4-chloro analogs (e.g., 1-(3-Chlorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one), which show reduced potency .
  • Additional Groups :
    • Sulfonyl or ester groups (e.g., 1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)ethan-1-one) increase stability but reduce bioavailability due to higher logP values .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data of Key Compounds

Compound Name Molecular Weight Heterocycle Key Activity logP (Predicted)
Target Compound 297.2* 3-Hydroxypyrrolidine Antifungal, CYP51 binding 2.8
1-(2,4-Dichlorophenyl)-2-(1H-triazol-1-yl)ethanone 255.1 Triazole Antifungal 3.2
(S)-Imidazole derivative 269.1 Imidazole Antiparasitic 2.5
Purine derivative (16) 491.3 Purine Anticancer 4.1

*Estimated based on analogs.

Preparation Methods

Precursor Preparation and Reaction Conditions

A common synthetic route begins with the preparation of a suitable 2-chloro-1-(2,4-dichlorophenyl)ethanol intermediate or its halo-substituted ethanone analog. This intermediate serves as the electrophilic center for nucleophilic substitution by the pyrrolidine derivative.

  • Solvent and Catalyst Use: Dimethylformamide (DMF) is frequently employed as a high-polarity solvent to enhance solubility of reactants and facilitate nucleophilic substitution reactions. Polyethylene glycol 600 (PEG600) acts as a catalyst to improve reaction efficiency.

  • Base: A strong base such as caustic soda (NaOH) flakes is used to deprotonate the nucleophile and activate the electrophile.

  • Temperature Control: The reaction temperature is critical, with initial heating to 110–115 °C for catalyst activation and subsequent cooling to 50–55 °C during the addition of the halo-substituted intermediate. After addition, the mixture is reheated to 110–115 °C for several hours to complete the reaction.

Stepwise Synthetic Procedure

The synthesis can be summarized in the following steps:

Step Procedure Description Conditions Outcome
1 Preparation of DMF solution of 2-chloro-1-(2,4-dichlorophenyl)ethanol Dissolve 23 g intermediate in 20 mL DMF Homogeneous solution
2 Mixing DMF, imidazole (or heterocyclic amine), NaOH flakes, and PEG600 in reaction vessel Stir and heat slowly to 110–115 °C, hold 1 h Catalyst activation
3 Cooling reaction mixture to 50–55 °C Temperature control Optimal for addition
4 Dropwise addition of DMF solution of halo intermediate Maintain 50–55 °C, stir continuously Controlled nucleophilic substitution
5 Incubation at 50–55 °C for 1 h, then heating to 110–115 °C for 4 h Extended heating Reaction completion
6 Cooling to 60 °C, addition of water (200 mL), further cooling to room temperature Quenching and precipitation Crude product formation
7 Centrifugation and filtration to isolate crude product Solid-liquid separation Isolation of crude compound
8 Drying and recrystallization from toluene Purification Pure product obtained

This method yields the desired product with high purity and good yield (up to 92% in optimized conditions).

Optimization and Yield Data

Experimental variations in temperature and reaction time significantly affect yield and purity. The following table summarizes yields and melting points from various embodiments:

Embodiment Reaction Temperature (°C) Reaction Time (h) Yield (%) Melting Point (°C)
1 110–115 4 41 132.1–133.4
2 110–115 4 45 131.7–132.6
3 90–100 (initial), then 110–115 4 92 132.5–133.8
5 120–125 4 90 131.9–133.4

The data indicate that higher reaction temperatures (110–125 °C) combined with prolonged heating (4 hours) and controlled addition of the halo intermediate improve yield and product quality.

Mechanistic Insights

  • The use of DMF enhances the solubility of both the nucleophile (3-hydroxypyrrolidine or imidazole analogs) and electrophile, facilitating the nucleophilic substitution.

  • PEG600 acts as a phase transfer catalyst, improving the interaction between reactants.

  • The base deprotonates the nucleophile, increasing its nucleophilicity.

  • Temperature modulation is crucial to balance reaction rate and product stability.

Summary Table of Key Preparation Parameters

Parameter Description Typical Value/Range
Solvent Dimethylformamide (DMF) 80 mL per 23 g substrate
Catalyst Polyethylene glycol 600 (PEG600) ~1.8 g
Base Sodium hydroxide flakes ~8 g
Nucleophile 3-Hydroxypyrrolidine or imidazole analog ~8.2 g
Reaction Temperature Initial heating for catalyst activation 110–115 °C
Addition Temperature During dropwise addition of halo intermediate 50–55 °C
Reaction Time Post-addition heating 4 hours
Quenching Addition of water 200 mL
Purification Centrifugation, drying, recrystallization Toluene as recrystallization solvent
Yield Product isolated after purification Up to 92%
Melting Point Product characterization ~132 °C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dichlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one

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